molecular formula C9H6ClN3O2 B12095236 2-Chloro-4-methyl-6-nitroquinazoline

2-Chloro-4-methyl-6-nitroquinazoline

Cat. No.: B12095236
M. Wt: 223.61 g/mol
InChI Key: XWLYSGAVACVFIB-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-nitroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-6-nitroquinazoline typically involves the nitration of 2-Chloro-4-methylquinazoline. The process begins with the chlorination of 4-methylquinazoline to introduce the chlorine atom at the 2-position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methyl-6-nitroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-4-methyl-6-nitroquinazoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinazolines.

    Agrochemicals: Employed in the development of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-nitroquinazoline is primarily based on its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can bind to nucleophilic sites on proteins, leading to enzyme inhibition. The chlorine atom can participate in halogen bonding, enhancing the binding affinity to specific molecular targets .

Comparison with Similar Compounds

  • 2-Chloro-4-methylquinazoline
  • 4-Methyl-6-nitroquinazoline
  • 2-Chloro-6-nitroquinazoline

Comparison: 2-Chloro-4-methyl-6-nitroquinazoline is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Chloro-4-methylquinazoline, the nitro group enhances its potential as an antimicrobial agent. In contrast to 4-Methyl-6-nitroquinazoline, the chlorine atom provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

2-chloro-4-methyl-6-nitroquinazoline

InChI

InChI=1S/C9H6ClN3O2/c1-5-7-4-6(13(14)15)2-3-8(7)12-9(10)11-5/h2-4H,1H3

InChI Key

XWLYSGAVACVFIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

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